molecular formula C10H9BrF2 B3315185 2-Bromo-4-(2,5-difluorophenyl)-1-butene CAS No. 951892-31-2

2-Bromo-4-(2,5-difluorophenyl)-1-butene

Cat. No. B3315185
CAS RN: 951892-31-2
M. Wt: 247.08 g/mol
InChI Key: FKOCCRTYVKDXHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-(2,5-difluorophenyl)-1-butene (2-BDB) is a halogenated organic compound that has been studied extensively in recent years due to its potential applications in a variety of scientific fields. It is a colorless liquid with a boiling point of approximately 150°C. 2-BDB is a versatile compound that can be used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. In addition, 2-BDB has been found to have a number of biochemical and physiological effects on living organisms, making it a useful tool in the study of biological systems.

Scientific Research Applications

2-Bromo-4-(2,5-difluorophenyl)-1-butene has been found to have a variety of applications in scientific research. It has been used in the synthesis of a number of organic compounds, including pharmaceuticals and agrochemicals. In addition, 2-Bromo-4-(2,5-difluorophenyl)-1-butene has been found to be a useful tool in the study of biological systems, as it has been found to have a number of biochemical and physiological effects on living organisms. For example, 2-Bromo-4-(2,5-difluorophenyl)-1-butene has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of the neurotransmitter acetylcholine.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(2,5-difluorophenyl)-1-butene is not fully understood. However, it is believed that the compound binds to the active site of the enzyme acetylcholinesterase, which results in the inhibition of the enzyme's activity. This inhibition of the enzyme's activity then leads to an increase in the levels of acetylcholine in the body, which can have a variety of effects, depending on the location of the enzyme and the amount of acetylcholine present.
Biochemical and Physiological Effects
2-Bromo-4-(2,5-difluorophenyl)-1-butene has been found to have a number of biochemical and physiological effects on living organisms. For example, it has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of the neurotransmitter acetylcholine. This inhibition of the enzyme's activity can lead to an increase in the levels of acetylcholine in the body, which can have a variety of effects, depending on the location of the enzyme and the amount of acetylcholine present. In addition, 2-Bromo-4-(2,5-difluorophenyl)-1-butene has been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties, making it a useful tool in the study of these diseases.

Advantages and Limitations for Lab Experiments

The use of 2-Bromo-4-(2,5-difluorophenyl)-1-butene in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is relatively easy to synthesize, making it a cost-effective option for researchers. In addition, 2-Bromo-4-(2,5-difluorophenyl)-1-butene has been found to have a number of biochemical and physiological effects on living organisms, making it a useful tool in the study of biological systems. However, there are a number of limitations to the use of 2-Bromo-4-(2,5-difluorophenyl)-1-butene in laboratory experiments. For example, it has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the body. This can have a variety of effects, depending on the location of the enzyme and the amount of acetylcholine present. Therefore, care must be taken to ensure that the levels of acetylcholine in the body are not too high, as this can lead to adverse effects.

Future Directions

The potential applications of 2-Bromo-4-(2,5-difluorophenyl)-1-butene are vast and varied, and there are a number of future directions that could be explored. For example, further research into the biochemical and physiological effects of 2-Bromo-4-(2,5-difluorophenyl)-1-butene could be conducted in order to identify new uses for the compound. In addition, further research into the mechanism of action of 2-Bromo-4-(2,5-difluorophenyl)-1-butene could be conducted in order to gain a better understanding of how the compound works. Finally, further research into the synthesis of 2-Bromo-4-(2,5-difluorophenyl)-1-butene could be conducted in order to identify more efficient and cost-effective methods of producing the compound.

properties

IUPAC Name

2-(3-bromobut-3-enyl)-1,4-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2/c1-7(11)2-3-8-6-9(12)4-5-10(8)13/h4-6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOCCRTYVKDXHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCC1=C(C=CC(=C1)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(2,5-difluorophenyl)-1-butene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-(2,5-difluorophenyl)-1-butene
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-(2,5-difluorophenyl)-1-butene
Reactant of Route 3
2-Bromo-4-(2,5-difluorophenyl)-1-butene
Reactant of Route 4
2-Bromo-4-(2,5-difluorophenyl)-1-butene
Reactant of Route 5
Reactant of Route 5
2-Bromo-4-(2,5-difluorophenyl)-1-butene
Reactant of Route 6
2-Bromo-4-(2,5-difluorophenyl)-1-butene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.